1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate
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Overview
Description
1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The process may include:
Nitration: Introduction of a nitro group to the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine atoms.
Carbamoylation: Formation of the carbamoyl group through reaction with isocyanates.
Esterification: Formation of the ester linkage between the carboxylate and the ethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent, but may include the use of catalysts such as palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrophenylcarbamoyl derivatives: Compounds with similar structures but different substituents.
Dichloropyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[1-(2-chloro-5-nitroanilino)-1-oxopropan-2-yl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3O5/c1-7(26-15(23)13-10(17)4-5-12(18)20-13)14(22)19-11-6-8(21(24)25)2-3-9(11)16/h2-7H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWAUSWNEPZMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)OC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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